L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt
Description
The compound L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt is a highly complex derivative of the amino acid L-serine, featuring multiple functional groups, including a morpholinium ring, benzopyran moiety, and peptide chains (L-arginylglycyl-L-α-aspartyl).
- The morpholinium group, which may enhance solubility or membrane permeability.
- The benzopyran moiety, associated with antioxidant or anti-inflammatory properties in flavonoids.
- The peptide backbone, which could modulate receptor interactions (e.g., NMDA receptors) or enzymatic activity .
For example, L-serine derivatives like phosphatidylserine are critical for neuronal membrane integrity , and benzopyran derivatives exhibit anti-inflammatory effects .
Properties
Molecular Formula |
C39H48N8O14 |
|---|---|
Molecular Weight |
852.8 g/mol |
IUPAC Name |
2-[[3-carboxy-2-[[2-[[5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58) |
InChI Key |
SVNJBEMPMKWDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)morpholinium-4-yl]methoxy]butyl]-L-arginylglycyl-L-alpha-aspartyl-, inner salt involves several steps:
Formation of the Morpholinium Ring: This step involves the reaction of 4-oxo-8-phenyl-4H-1-benzopyran-2-yl with morpholine under controlled conditions to form the morpholinium ring.
Attachment of the Methoxybutyl Group: The morpholinium ring is then reacted with a methoxybutyl group through a nucleophilic substitution reaction.
Coupling with L-Serine and L-Arginylglycyl-L-alpha-aspartyl: The final step involves the coupling of the intermediate product with L-Serine and L-Arginylglycyl-L-alpha-aspartyl using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzopyran rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions are possible at the methoxybutyl group and the morpholinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products include oxidized derivatives of the phenyl and benzopyran rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the methoxybutyl group and morpholinium ring.
Scientific Research Applications
The compound features multiple functional groups and a morpholinium ring, contributing to its biological activity. The presence of a benzopyran moiety enhances its potential as a therapeutic agent.
Neurobiology
L-Serine plays a crucial role in the central nervous system (CNS). It is involved in various metabolic pathways and serves as a precursor for neurotransmitters and other important biomolecules.
Trophic Effects on Neurons
Research indicates that L-serine can enhance the survival and growth of neurons. Studies have shown that exogenously supplied L-serine promotes neuritogenesis in hippocampal neurons, suggesting its potential as a neuroprotective agent. Specifically, it has been found to:
- Enhance neuronal survival in vitro.
- Promote morphological growth comparable to known neurotrophic factors.
These findings underline the importance of L-serine in neuronal health and development, especially in conditions like neurodegenerative diseases .
Drug Development
The complex structure of L-serine derivatives has attracted attention for drug design, particularly in developing treatments for neurological disorders. The unique properties of the inner salt form may enhance solubility and bioavailability, making it a candidate for further pharmacological studies.
Potential Therapeutic Uses
Research into L-serine derivatives suggests applications in:
- Treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Development of novel antibacterial agents based on its structural template .
Biochemical Studies
L-serine is involved in several metabolic pathways, including:
- Synthesis of glycine and phosphatidylserine.
- Participation in one-carbon metabolism crucial for nucleotide synthesis.
Understanding these pathways can provide insights into metabolic disorders and the role of amino acids in health and disease .
Case Study 1: Neuroprotective Effects
In a study examining the effects of L-serine on neuronal cultures, researchers found that treatment with L-serine led to significant increases in cell viability and neurite outgrowth compared to control groups. This suggests its potential as a therapeutic agent for enhancing neuronal health.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of L-serine derivatives. The study revealed that certain modifications to the L-serine structure could enhance antimicrobial efficacy against resistant bacterial strains, indicating a promising avenue for drug development.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with glycine receptors and PPAR-gamma (peroxisome proliferator-activated receptor gamma).
Pathways Involved: Activation of glycine receptors leads to neurotransmitter synthesis and neuroprotection. Upregulation of PPAR-gamma results in anti-inflammatory effects and modulation of macrophage and microglia polarization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of L-Serine
Functional Comparisons
- Neurotherapeutic Potential: The target compound’s morpholinium and benzopyran groups may synergize to enhance blood-brain barrier penetration compared to simple L-serine salts like L-Serine O-sulfate potassium salt . Unlike phosphatidylserine, which primarily supports membrane structure, the peptide backbone in the target compound could enable direct receptor modulation (e.g., NMDA or glycine receptors) .
- Metabolic and Enzymatic Interactions: The β-ketophosphonate derivatives of L-serine (e.g., γ-N,N-dibenzylamino-β-ketophosphonate) are used in enzymatic synthesis , whereas the target compound’s dioxo and morpholino groups may influence redox or phosphorylation pathways.
Safety and Specificity :
Research Findings and Mechanistic Insights
- Neurological Applications: L-serine improves seizure frequency and behavior in GRIN-related disorders via NMDA receptor co-agonist activity . The target compound’s arginylglycylaspartyl motif may mimic endogenous peptides that modulate NMDA signaling . D-serine, an isomer of L-serine, directly activates NMDA receptors, but the target compound’s larger structure could offer prolonged receptor interaction or reduced off-target effects .
Antioxidant Properties :
- Commercial and Synthetic Relevance: Derivatives like N-(2-nitrophenylsulfenyl)-L-serine are niche synthetic intermediates , whereas the target compound’s peptide-morpholino design could bridge therapeutic and diagnostic applications (e.g., targeted drug delivery).
Biological Activity
L-Serine, a non-essential amino acid, plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and cellular metabolism. The compound L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt (CAS No. 936487-67-1), is a derivative that combines the properties of L-serine with additional pharmacological functionalities due to its complex structure.
The molecular formula of this compound is , with a molecular weight of approximately 852.84 g/mol. It is typically stored at -20°C and is soluble in DMSO, presenting as a white to off-white solid .
Neuroprotective Effects
L-serine has been investigated for its neuroprotective properties, particularly its role in neurological health. It activates glycine receptors and upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ), which are critical for neurotransmitter synthesis and neuroprotection . Research indicates that L-serine supplementation can mitigate neurotoxicity and promote recovery in various neurological conditions, including traumatic brain injury and neurodegenerative diseases like Alzheimer's disease (AD) .
Table 1: Summary of Neuroprotective Studies on L-serine
Immune Modulation
L-serine also plays a significant role in immune function. It is involved in the mTOR signaling pathway, which regulates cell growth and proliferation in immune cells. By modulating this pathway, L-serine can influence the production of key cytokines such as IFN-γ, enhancing the immune response .
Table 2: Effects of L-serine on Immune Cells
| Cell Type | Effect of L-serine | Mechanism |
|---|---|---|
| NK Cells | Increased cytotoxic activity | Enhanced IFN-gamma production |
| Macrophages | Polarization towards M2 phenotype | Reduced pro-inflammatory cytokines |
| Neutrophils | Modulated IL-23 responses | Inhibition of IL-17 and IL-22 production |
The biological activity of L-serine is primarily mediated through the following mechanisms:
- Neurotransmitter Synthesis : As a precursor to glycine and D-serine, L-serine is essential for excitatory neurotransmission and synaptic plasticity.
- Anti-inflammatory Effects : By downregulating microglial activation and cytokine production, L-serine contributes to reducing neuroinflammation.
- Cellular Metabolism : L-serine metabolism influences the proliferation and function of various immune cells through the mTOR pathway.
Case Studies
Recent studies have highlighted the therapeutic potential of L-serine in clinical settings:
- Alzheimer's Disease : A study demonstrated that mice treated with L-serine showed reduced neurofibrillary tangles and improved cognitive performance compared to control groups .
- Traumatic Brain Injury : Clinical observations indicated that patients receiving L-serine supplementation experienced less severe neuroinflammation post-injury .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
